molecular formula C16H20N4O2S B14156515 Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-m-tolyl- CAS No. 107811-38-1

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-m-tolyl-

Cat. No.: B14156515
CAS No.: 107811-38-1
M. Wt: 332.4 g/mol
InChI Key: OVNPTPQFARNXJF-UHFFFAOYSA-N
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Description

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is a chemical compound known for its unique structure and properties It contains a succinamide backbone with substitutions at the nitrogen atoms, including a 5-isopropyl-1,3,4-thiadiazol-2-yl group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- typically involves the reaction of succinic anhydride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The thiadiazole ring is introduced through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted aromatic derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)succinamide
  • N-allyl-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)succinamide

Uniqueness

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is unique due to its specific substitutions on the succinamide backbone. The presence of the m-tolyl group and the 5-isopropyl-1,3,4-thiadiazol-2-yl group imparts distinct chemical and biological properties, differentiating it from other similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

107811-38-1

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C16H20N4O2S/c1-10(2)15-19-20-16(23-15)18-14(22)8-7-13(21)17-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)(H,18,20,22)

InChI Key

OVNPTPQFARNXJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(C)C

Origin of Product

United States

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